3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one
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Overview
Description
3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
The synthesis of 3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one typically involves a multi-step process. One common method starts with the preparation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with 1,3-dimethylbarbituric acid . The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol. The final product is then purified through recrystallization using aqueous ethanol .
Chemical Reactions Analysis
3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Scientific Research Applications
3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one can be compared with other similar compounds such as:
3-(2-Bromophenoxy)-7-hydroxychromen-4-one: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties.
(3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid: This compound has an additional acetic acid moiety, which can affect its solubility and reactivity.
Properties
IUPAC Name |
3-(2-bromophenoxy)-7-methoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c1-19-10-6-7-11-14(8-10)20-9-15(16(11)18)21-13-5-3-2-4-12(13)17/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAGLMPUASEGAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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